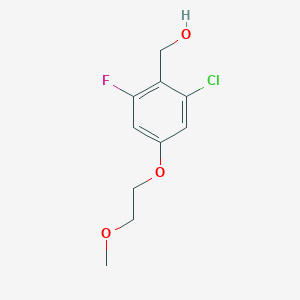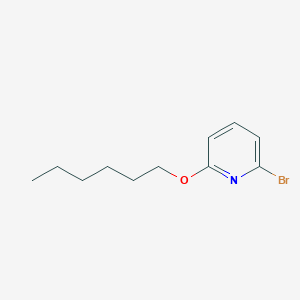![molecular formula C18H15N5 B8356270 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine](/img/structure/B8356270.png)
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring, which is further connected to a pyrimidine ring and an o-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core.
Substitution Reactions: The pyrrolopyridine core is then subjected to substitution reactions to introduce the pyrimidine and o-tolyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs)
Cancer Research: Due to its inhibitory activity against FGFRs and CDKs, the compound is explored for its potential in cancer therapy, particularly in inhibiting tumor cell proliferation and inducing apoptosis
Biological Studies: The compound is used in various biological assays to study its effects on cell signaling pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine involves its interaction with specific molecular targets, such as FGFRs and CDKs. The compound inhibits these kinases by binding to their active sites, thereby blocking their activity and disrupting downstream signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and are studied for their potential in cancer therapy.
Uniqueness
The uniqueness of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine lies in its specific structural features and its dual inhibitory activity against both FGFRs and CDKs. This dual activity makes it a promising candidate for further development as a therapeutic agent in cancer treatment .
Eigenschaften
Molekularformel |
C18H15N5 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-4-(1H-pyrrolo[3,2-c]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5/c1-12-4-2-3-5-15(12)22-18-20-9-7-17(23-18)14-11-21-16-6-8-19-10-13(14)16/h2-11,21H,1H3,(H,20,22,23) |
InChI-Schlüssel |
OGYQILGRPOUUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC=CC(=N2)C3=CNC4=C3C=NC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine](/img/structure/B8356205.png)





![N-({1-[4-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-2-propanamine](/img/structure/B8356241.png)

![[4-(2-Ethoxyethoxy)-2,6-dimethylphenyl]boronic acid](/img/structure/B8356277.png)


![methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate](/img/structure/B8356299.png)
